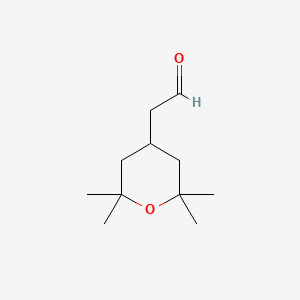![molecular formula C13H22BrNO2 B13463198 tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a bromopropenyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 3-bromoprop-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the reaction.
Procedure: The tert-butyl piperidine-1-carboxylate is dissolved in an appropriate solvent, such as dichloromethane. The 3-bromoprop-2-en-1-yl bromide is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alkanes or alcohols.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The piperidine ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate: This compound is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in scientific research.
Propriétés
Formule moléculaire |
C13H22BrNO2 |
|---|---|
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
tert-butyl 2-[(E)-3-bromoprop-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h6,9,11H,4-5,7-8,10H2,1-3H3/b9-6+ |
Clé InChI |
WDPSMCZCKHVSJZ-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCCC1C/C=C/Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)




![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)


![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)

amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
